

# Impact of co-administered drugs on Voriconazole-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Voriconazole-d3 |           |
| Cat. No.:            | B562635         | Get Quote |

## Technical Support Center: Voriconazole-d3 Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of **Voriconazole-d3**, particularly in the context of co-administered drugs.

#### **Frequently Asked Questions (FAQs)**

Q1: What is **Voriconazole-d3** and why is it used in bioanalysis?

A1: **Voriconazole-d3** is a stable isotope-labeled version of Voriconazole, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because **Voriconazole-d3** is chemically and physically almost identical to Voriconazole, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to compensate for variability in the analytical process, leading to more accurate and precise quantification of Voriconazole in biological samples.[2]

Q2: How do co-administered drugs affect Voriconazole levels in patients?

A2: Co-administered drugs can significantly alter Voriconazole concentrations in patients, primarily by affecting its metabolism. Voriconazole is metabolized mainly by the cytochrome



P450 enzymes CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9.[3][4]

- Enzyme Inhibitors: Drugs that inhibit these enzymes (e.g., certain proton pump inhibitors like omeprazole, and some antivirals like ritonavir) can decrease the metabolism of Voriconazole, leading to higher, potentially toxic, plasma concentrations.[5][6][7]
- Enzyme Inducers: Drugs that induce these enzymes (e.g., rifampin, rifapentine) can increase the metabolism of Voriconazole, leading to lower, potentially sub-therapeutic, plasma concentrations and treatment failure.[4][8][9][10]

Q3: Can co-administered drugs directly interfere with the analytical measurement of **Voriconazole-d3**?

A3: Yes, while less common than metabolic interactions, direct analytical interference is possible. This can occur in several ways:

- Isobaric Interference: A co-administered drug or its metabolite may have the same nominal mass as Voriconazole-d3, potentially causing a false signal if not chromatographically separated.
- Isotopic Contribution: At very high concentrations, the natural isotopes of a co-administered drug might contribute to the signal of **Voriconazole-d3**, although this is rare.[11]
- Matrix Effects: Co-administered drugs can alter the ionization efficiency of Voriconazole and Voriconazole-d3 in the mass spectrometer's ion source.[12] If the effect on the analyte and the internal standard is not identical, it can lead to inaccurate quantification. This is a more significant concern if the analyte and internal standard do not co-elute perfectly.[12]

### **Troubleshooting Guide**

Problem 1: Inconsistent or unexpected **Voriconazole-d3** internal standard response.

- Possible Cause: This could be due to issues with sample preparation, instrument performance, or the presence of interfering substances from the biological matrix or coadministered drugs.[2]
- Troubleshooting Steps:



- Verify Sample Preparation: Ensure consistent and accurate addition of the Voriconazoled3 internal standard to all samples.
- Check for Matrix Effects: Analyze samples with and without the biological matrix to assess for ion suppression or enhancement. Consider optimizing the sample clean-up procedure to remove interfering components.
- Investigate Co-administered Drugs: Review the patient's medication list for drugs known to cause matrix effects. If a specific drug is suspected, prepare a sample with that drug alone to check for interference with the Voriconazole-d3 signal.
- Instrument Check: Ensure the LC-MS/MS system is performing optimally by running system suitability tests.

Problem 2: The calculated concentration of Voriconazole is unexpectedly high or low in the presence of a co-administered drug.

- Possible Cause: This is most likely due to a drug-drug interaction affecting Voriconazole metabolism. However, analytical interference should also be considered.
- Troubleshooting Steps:
  - Review for Drug-Drug Interactions: Consult drug interaction databases to see if the coadministered drug is a known inhibitor or inducer of CYP2C19, CYP3A4, or CYP2C9.
  - Differential Matrix Effects: Investigate if the co-administered drug is causing a differential
    matrix effect on Voriconazole and Voriconazole-d3. This can be more pronounced if there
    is a slight chromatographic separation between the analyte and the internal standard.[12]
  - Isotopic Interference ("Cross-talk"): At very high concentrations of Voriconazole, its
    naturally occurring isotopes can contribute to the signal of Voriconazole-d3, leading to an
    underestimation of the true Voriconazole concentration.[11][13] Using an internal standard
    with a higher mass difference can mitigate this.

## **Quantitative Data on Drug Interactions**



The following tables provide illustrative data on how co-administered drugs can impact the quantification of Voriconazole.

Table 1: Illustrative Impact of a CYP2C19 Inhibitor (e.g., Omeprazole) on Voriconazole Quantification

| Patient ID | Voriconaz<br>ole Dose<br>(mg BID) | Co-<br>administe<br>red Drug | Voriconaz<br>ole Peak<br>Area | Voriconaz<br>ole-d3<br>Peak<br>Area | Peak Area Ratio (Voricona zole/Voric onazole- d3) | Calculate<br>d<br>Voriconaz<br>ole Conc.<br>(µg/mL) |
|------------|-----------------------------------|------------------------------|-------------------------------|-------------------------------------|---------------------------------------------------|-----------------------------------------------------|
| 1          | 200                               | None                         | 1,520,000                     | 755,000                             | 2.01                                              | 2.5                                                 |
| 2          | 200                               | Omeprazol<br>e (20mg<br>QD)  | 3,648,000                     | 760,000                             | 4.80                                              | 6.0                                                 |

Note: This table illustrates how a CYP2C19 inhibitor can decrease the metabolism of Voriconazole, leading to a higher peak area and a higher calculated concentration for the same dose.

Table 2: Illustrative Impact of a CYP3A4/CYP2C19 Inducer (e.g., Rifampin) on Voriconazole Quantification



| Patient ID | Voriconaz<br>ole Dose<br>(mg BID) | Co-<br>administe<br>red Drug | Voriconaz<br>ole Peak<br>Area | Voriconaz<br>ole-d3<br>Peak<br>Area | Peak Area Ratio (Voricona zole/Voric onazole- d3) | Calculate<br>d<br>Voriconaz<br>ole Conc.<br>(µg/mL) |
|------------|-----------------------------------|------------------------------|-------------------------------|-------------------------------------|---------------------------------------------------|-----------------------------------------------------|
| 3          | 200                               | None                         | 1,610,000                     | 765,000                             | 2.10                                              | 2.6                                                 |
| 4          | 200                               | Rifampin<br>(600mg<br>QD)    | 228,000                       | 750,000                             | 0.30                                              | 0.4                                                 |

Note: This table illustrates how a strong enzyme inducer can significantly increase the metabolism of Voriconazole, resulting in a much lower peak area and a sub-therapeutic calculated concentration.[4][8]

## **Experimental Protocols**

LC-MS/MS Method for Quantification of Voriconazole and Voriconazole-d3

This protocol is a representative example for the quantification of Voriconazole in human plasma.

- 1. Sample Preparation (Protein Precipitation)[1][14]
- Pipette 50 μL of human plasma into a microcentrifuge tube.
- Add 50 μL of Voriconazole-d3 internal standard working solution (e.g., 1 μg/mL in methanol).
- Add 150 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.



- Transfer the supernatant to an autosampler vial for analysis.
- 2. Chromatographic Conditions[1][15]
- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.0 min: Ramp to 90% B
  - o 2.0-2.5 min: Hold at 90% B
  - 2.5-3.0 min: Return to 10% B and equilibrate
- 3. Mass Spectrometry Conditions[14][15]
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - Voriconazole: 350.1 -> 281.1 m/z
  - Voriconazole-d3: 353.1 -> 284.1 m/z

## **Visualizations**





Click to download full resolution via product page

Caption: Voriconazole metabolism and points of drug interaction.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study of the variable effects of proton pump inhibitors on voriconazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampin and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 5. A multicentre prospective study evaluating the impact of proton-pump inhibitors omeprazole and pantoprazole on voriconazole plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of proton pump inhibitors on the pharmacokinetics of voriconazole in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Rifampin and Voriconazole Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 9. The Effect of Rifapentine and Rifampicin on Serum Voriconazole Levels Persist for 5 Days and 7 Days or More After Discontinuation in Tuberculosis Patients with Chronic Pulmonary Aspergillosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients PMC



[pmc.ncbi.nlm.nih.gov]

- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- To cite this document: BenchChem. [Impact of co-administered drugs on Voriconazole-d3 quantification]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b562635#impact-of-co-administered-drugs-on-voriconazole-d3-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com